Globo-B heptaose-N acetyl-propargyl
Description
Globo-B heptaose-N acetyl-propargyl (product code: GLY125-NPR) is a synthetic oligosaccharide derivative composed of a seven-sugar backbone (heptaose) from the Globo-B series, modified with an N-acetyl group and a propargyl functional group . The propargyl moiety enables conjugation via click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation in glycobiology research, such as glycan array development or targeted drug delivery systems . Its structure distinguishes it from natural Globo-B glycans by introducing synthetic handles for downstream applications.
Properties
Molecular Formula |
C26H45NO19 |
|---|---|
Synonyms |
Galα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Galα1-4Galβ1-4Glc-N Acetyl-Propargyl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Modifications
The table below compares Globo-B heptaose-N acetyl-propargyl with key analogs:
Key Observations:
- Backbone Specificity : Globo-B vs. Globo-A derivatives exhibit distinct binding specificities. For example, Globo-B is associated with cancer cell surface antigens, while Globo-A is linked to blood group determinants .
- Functional Groups : Propargyl modifications (GLY125-NPR, GLY124-NPR) prioritize click chemistry compatibility, whereas spacer3-biotin (GLY125-NAc-sp3-Bt) facilitates streptavidin-based detection .
- Molecular Complexity : Heptaose derivatives (Globo series) offer higher valency and binding avidity compared to shorter glycans like galactobiose (GLY154-NPR), which are used for simpler ligand-receptor studies .
Q & A
Q. How should researchers ethically justify the use of animal models in Globo-B heptaose-N-acetyl-propargyl studies?
- Methodological Answer :
- Follow the NIH’s ARRIVE guidelines for experimental design, including power analysis to minimize animal numbers .
- Document humane endpoints and analgesia protocols in all preclinical submissions .
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